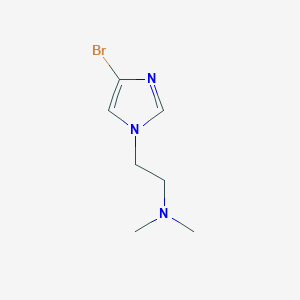
1H-Imidazole-1-ethanamine,4-bromo-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazole-1-ethanamine,4-bromo-N,N-dimethyl- is a compound belonging to the imidazole family, which is known for its significant role in various chemical and biological processes. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the 4th position and two methyl groups attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-1-ethanamine,4-bromo-N,N-dimethyl- typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitate the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods: Industrial production of this compound can be achieved through a cost-effective and scalable synthesis process. This involves the selection of appropriate starting materials, such as 1,2-dimethyl-1H-imidazole, and the use of isopropyl magnesium chloride for selective debromination .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Imidazole-1-ethanamine,4-bromo-N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of simpler imidazole compounds.
Substitution: The bromine atom at the 4th position can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP).
Reduction: Reducing agents like sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve the use of organometallic reagents and catalysts.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further utilized in different applications .
Applications De Recherche Scientifique
1H-Imidazole-1-ethanamine,4-bromo-N,N-dimethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the production of dyes, catalysts, and other functional materials.
Mécanisme D'action
The mechanism of action of 1H-Imidazole-1-ethanamine,4-bromo-N,N-dimethyl- involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biological processes. For example, imidazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
- 1H-Imidazole-1-ethanamine,4-chloro-N,N-dimethyl-
- 1H-Imidazole-1-ethanamine,4-fluoro-N,N-dimethyl-
- 1H-Imidazole-1-ethanamine,4-iodo-N,N-dimethyl-
Comparison: 1H-Imidazole-1-ethanamine,4-bromo-N,N-dimethyl- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C7H12BrN3 |
|---|---|
Poids moléculaire |
218.09 g/mol |
Nom IUPAC |
2-(4-bromoimidazol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C7H12BrN3/c1-10(2)3-4-11-5-7(8)9-6-11/h5-6H,3-4H2,1-2H3 |
Clé InChI |
VLYRGYRYQMSKDA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN1C=C(N=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Pentan-3-yl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13240926.png)


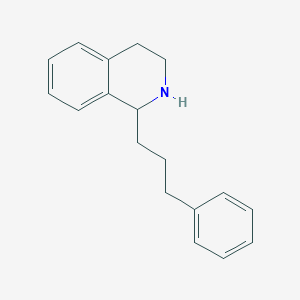
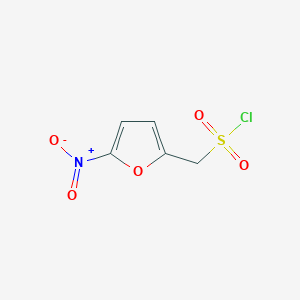

![7-Methyl-2-(propan-2-yl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13240949.png)

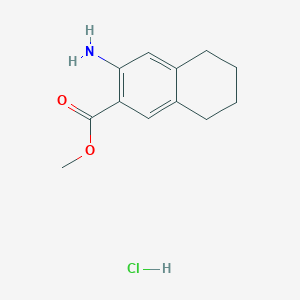



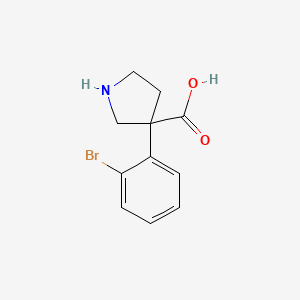
![2-{[(4-Chloro-3-fluorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13240999.png)
